molecular formula C6H14ClNO B6158494 [(1r,3r)-3-(aminomethyl)cyclobutyl]methanol hydrochloride, trans CAS No. 1778734-64-7

[(1r,3r)-3-(aminomethyl)cyclobutyl]methanol hydrochloride, trans

Cat. No.: B6158494
CAS No.: 1778734-64-7
M. Wt: 151.6
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Description

[(1r,3r)-3-(aminomethyl)cyclobutyl]methanol hydrochloride, trans is a chemical compound with the molecular formula C6H13NOCl. This compound is characterized by the presence of a cyclobutyl ring substituted with an aminomethyl group and a methanol group, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1r,3r)-3-(aminomethyl)cyclobutyl]methanol hydrochloride, trans typically involves the following steps:

    Formation of the cyclobutyl ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the aminomethyl group: The aminomethyl group is introduced via a nucleophilic substitution reaction using an appropriate amine.

    Addition of the methanol group: The methanol group is added through a hydroxylation reaction.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(1r,3r)-3-(aminomethyl)cyclobutyl]methanol hydrochloride, trans can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

[(1r,3r)-3-(aminomethyl)cyclobutyl]methanol hydrochloride, trans is used in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1r,3r)-3-(aminomethyl)cyclobutyl]methanol hydrochloride, trans involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • [(1r,3r)-1-(aminomethyl)-3-(benzyloxy)cyclobutyl]methanol hydrochloride
  • [(1r,3r)-3-aminocyclobutyl]methanol hydrochloride

Uniqueness

[(1r,3r)-3-(aminomethyl)cyclobutyl]methanol hydrochloride, trans is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and biological properties. The presence of both aminomethyl and methanol groups allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

1778734-64-7

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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